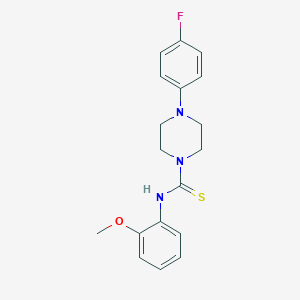
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide, also known as pFPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of COX-2 enzymes, which are responsible for inflammation and pain. Additionally, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. These activities of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide can reduce inflammation and pain in animal models. It has also been found to protect against oxidative stress and prevent cellular damage. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is its high purity and stability, which makes it suitable for various laboratory experiments. However, due to its synthetic nature, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide may not accurately represent the biochemical and physiological effects of naturally occurring compounds. Additionally, more research is needed to determine the optimal dosage and administration of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide for therapeutic purposes.
Orientations Futures
There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Secondly, the potential use of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide in combination with other drugs for cancer treatment should be explored. Finally, the development of novel delivery systems for 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide could enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its anti-inflammatory, analgesic, and antioxidant activities, as well as its ability to induce apoptosis in cancer cells, make it a promising candidate for drug development. However, further research is needed to fully understand the mechanism of action and optimize its therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide involves the reaction of 4-Fluoroaniline with 2-Methoxybenzaldehyde, followed by the addition of piperazine and carbon disulfide. The resulting product is then purified using column chromatography. This method has been widely used to obtain high yield and purity of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide.
Applications De Recherche Scientifique
PFPP has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and antioxidant activities. Furthermore, 4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Nom du produit |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
|---|---|
Formule moléculaire |
C18H20FN3OS |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)20-18(24)22-12-10-21(11-13-22)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24) |
Clé InChI |
AQMJQNVIYVALTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)











